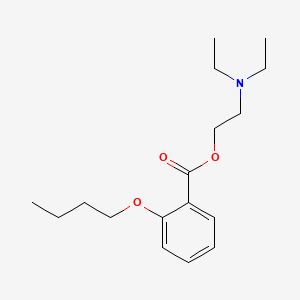

2-(diethylamino)ethyl 2-butoxybenzoate

Description

2-(Diethylamino)ethyl 2-butoxybenzoate (CAS 73728-39-9) is an ester derivative of benzoic acid featuring a diethylaminoethyl ester group and a 2-butoxy substituent. Its molecular formula is C₁₅H₂₃NO₃, yielding a molecular weight of 265.35 g/mol (calculated). The compound’s structure combines a lipophilic butoxy group with a polar tertiary amine, enabling applications in pharmaceutical intermediates or specialty chemical synthesis. Key properties include:

- Solubility: Likely soluble in organic solvents (e.g., ethanol, dichloromethane) due to the diethylamino group’s basicity and ester functionality.

- Spectroscopic Features: Distinct NMR signals for the diethylaminoethyl group (e.g., δ ~2.5–3.5 ppm for N–CH₂ protons) and butoxy chain (δ ~0.8–1.7 ppm for methyl/methylene groups) .

Properties

CAS No. |

73728-39-9 |

|---|---|

Molecular Formula |

C17H27NO3 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 2-butoxybenzoate |

InChI |

InChI=1S/C17H27NO3/c1-4-7-13-20-16-11-9-8-10-15(16)17(19)21-14-12-18(5-2)6-3/h8-11H,4-7,12-14H2,1-3H3 |

InChI Key |

KHYMHBOHKZSTSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC=C1C(=O)OCCN(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 2-butoxybenzoate involves the esterification of 4-amino-3-butoxybenzoic acid with 2-(diethylamino)ethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of 2-(diethylamino)ethyl 2-butoxybenzoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl 2-butoxybenzoate undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

Substitution: The amino group in the benzoate ring can participate in substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically conducted using hydrochloric acid or sodium hydroxide under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as halogens or nitro compounds can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-(diethylamino)ethyl 2-butoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

2-(diethylamino)ethyl 2-butoxybenzoate exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses. This action results in localized numbness and pain relief . The compound targets specific molecular pathways involved in nerve signal transmission, making it effective as a local anesthetic .

Comparison with Similar Compounds

Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

- Structure: Differs in substituents (methoxy at 2-position, ethyl ester vs. diethylaminoethyl ester).

- Molecular Weight : 180.20 g/mol .

- Physical Properties: Solubility in ethanol: High (similar to aromatic esters). Lower volatility compared to 2-butoxy derivative due to smaller molecular size.

- Applications : Used in flavor/fragrance industries, compliant with JECFA/FCC standards for food additives .

- Key Contrast: Lacks the basic diethylamino group, reducing solubility in acidic aqueous systems compared to the target compound.

2-(Diethylamino)ethyl 4-Aminobenzoate (CAS 59-46-1)

- Structure: Substitutes 2-butoxy with a 4-amino group.

- Applications: Restricted to laboratory research (non-pharmaceutical/non-household) due to safety considerations .

- Safety Profile: Requires handling precautions (e.g., ventilation, protective equipment) typical of amino-containing compounds .

2-(Diethylamino)ethyl 4-Amino-3-Butoxybenzoate Hydrochloride

2-(Diethylamino)ethyl p-(Ethylthio)benzoate

- Structure : Replaces 2-butoxy with p-ethylthio group.

- Key Differences: Electron Effects: Ethylthio is electron-donating (similar to butoxy) but introduces sulfur, altering redox properties. Applications: Supplier data (2 listed) indicate industrial use as a specialty monomer or intermediate .

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : Impurities like 2-(4-chlorophenyl) derivatives suggest halogenated intermediates may form during synthesis of analogs.

- Spectroscopic Differentiation: IR and NMR can distinguish between butoxy/methoxy/amino substituents (e.g., methoxy C–O stretch at ~1250 cm⁻¹ vs. butoxy C–O at ~1200 cm⁻¹) .

- Biological Activity: Hydrochloride salts (e.g., 4-amino-3-butoxy analog) show enhanced bioavailability, critical for pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.